molecular formula C13H15FN2O2 B13096807 tert-Butyl 5-cyano-2-fluorobenzylcarbamate

tert-Butyl 5-cyano-2-fluorobenzylcarbamate

Cat. No.: B13096807
M. Wt: 250.27 g/mol
InChI Key: NNGVVEMIRDCRKJ-UHFFFAOYSA-N
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Description

tert-Butyl 5-cyano-2-fluorobenzylcarbamate is an organic compound with the molecular formula C13H15FN2O2. It is a fluorinated building block used in various chemical syntheses and research applications. The compound is characterized by the presence of a tert-butyl group, a cyano group, and a fluorine atom attached to a benzylcarbamate structure .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 5-cyano-2-fluorobenzylcarbamate typically involves the reaction of 5-cyano-2-fluorobenzylamine with tert-butyl chloroformate under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium carbonate to neutralize the hydrogen chloride formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale syntheses but are optimized for larger-scale operations. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques such as crystallization or chromatography to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 5-cyano-2-fluorobenzylcarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Products depend on the nucleophile used.

    Reduction: 5-amino-2-fluorobenzylamine.

    Hydrolysis: 5-cyano-2-fluorobenzylamine.

Scientific Research Applications

tert-Butyl 5-cyano-2-fluorobenzylcarbamate is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-Butyl 5-cyano-2-fluorobenzylcarbamate depends on its specific application. In chemical reactions, it acts as a reactive intermediate that can undergo various transformations. In biological systems, it may interact with enzymes or proteins, modifying their activity or function. The molecular targets and pathways involved vary based on the specific context of its use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl 5-cyano-2-fluorobenzylcarbamate is unique due to the presence of both a cyano group and a fluorine atom, which impart distinct chemical reactivity and properties. The combination of these functional groups makes it a valuable intermediate in organic synthesis and research .

Properties

Molecular Formula

C13H15FN2O2

Molecular Weight

250.27 g/mol

IUPAC Name

tert-butyl N-[(5-cyano-2-fluorophenyl)methyl]carbamate

InChI

InChI=1S/C13H15FN2O2/c1-13(2,3)18-12(17)16-8-10-6-9(7-15)4-5-11(10)14/h4-6H,8H2,1-3H3,(H,16,17)

InChI Key

NNGVVEMIRDCRKJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC1=C(C=CC(=C1)C#N)F

Origin of Product

United States

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